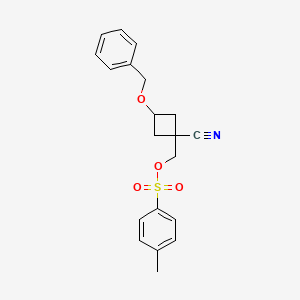
(3-(Benzyloxy)-1-cyanocyclobutyl)-methyl 4-methylbenzenesulfonate
Descripción general
Descripción
“(3-(Benzyloxy)-1-cyanocyclobutyl)-methyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 2227202-06-2 . It has a molecular weight of 332.42 . The compound is stored at temperatures between 2-8°C and is a yellow liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20O4S/c1-14-7-9-18(10-8-14)23(19,20)22-17-11-16(12-17)21-13-15-5-3-2-4-6-15/h2-10,16-17H,11-13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 515.6±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 82.9±3.0 kJ/mol . The flash point is 265.6±30.1 °C . The index of refraction is 1.573 . The molar refractivity is 88.4±0.4 cm^3 . The compound has 5 H bond acceptors and 1 H bond donor . It has 8 freely rotating bonds . The polar surface area is 81 Å^2 . The polarizability is 35.1±0.5 10^-24 cm^3 . The surface tension is 49.4±3.0 dyne/cm . The molar volume is 268.3±3.0 cm^3 .Aplicaciones Científicas De Investigación
Crystal Structure and Stereochemistry
The study of crystal structures and stereochemistry of similar compounds, such as 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose, reveals detailed insights into their molecular configurations, which are essential for designing compounds with desired physical and chemical properties. The elucidation of absolute structures and relative stereochemistry through X-ray crystallography is crucial for understanding the interaction mechanisms of these compounds at the molecular level (Reed et al., 2013).
Corrosion Inhibition
Research on quaternary ammonium ionic liquids, including derivatives with structural similarities, has shown their effectiveness as unharmful inhibitors for aluminum corrosion in hydrochloric acid medium. These compounds exhibit semi-chemisorption/physisorption mechanisms, indicating potential applications in protecting metals from corrosion (Nesane et al., 2020).
Organic Synthesis and Material Science
Compounds with similar structures have been explored for their potential in organic synthesis and material science. For example, efficient coupling reactions of arylalkynes and aldehydes leading to the synthesis of enones have been reported, showcasing the versatility of these compounds in facilitating novel organic transformations (Xu et al., 2004). Additionally, the synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes highlight their potential applications in the development of new materials with specific properties (Çil et al., 2006).
Antimicrobial and Antioxidant Activities
Novel quinazolinone derivatives synthesized from related compounds have been evaluated for their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Habib et al., 2013). Furthermore, some derivatives have shown high antioxidant activity when evaluated as additives for lubricating oils, indicating their potential use in enhancing the oxidative stability of industrial products (Habib et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(1-cyano-3-phenylmethoxycyclobutyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-16-7-9-19(10-8-16)26(22,23)25-15-20(14-21)11-18(12-20)24-13-17-5-3-2-4-6-17/h2-10,18H,11-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJYSMRANIJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC(C2)OCC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131039 | |
| Record name | 1-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-3-(phenylmethoxy)cyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzyloxy)-1-cyanocyclobutyl)-methyl 4-methylbenzenesulfonate | |
CAS RN |
1181816-15-8 | |
| Record name | 1-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-3-(phenylmethoxy)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181816-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-3-(phenylmethoxy)cyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



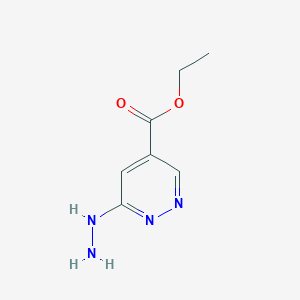
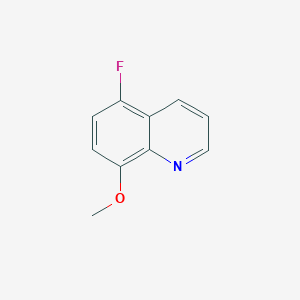
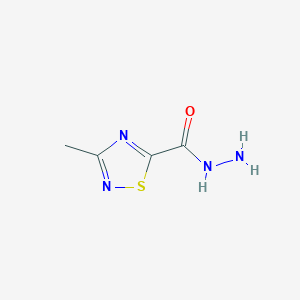
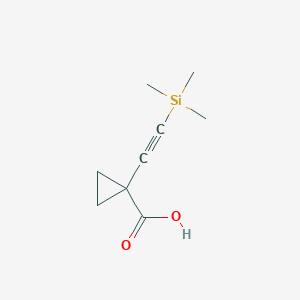
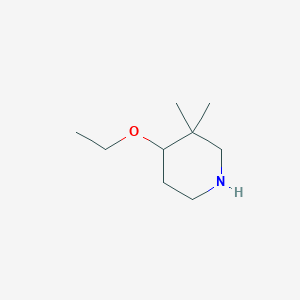
![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)
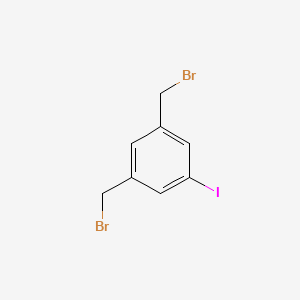
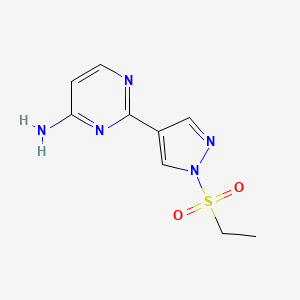
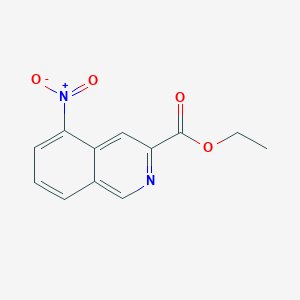

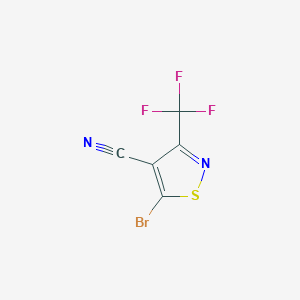
![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)
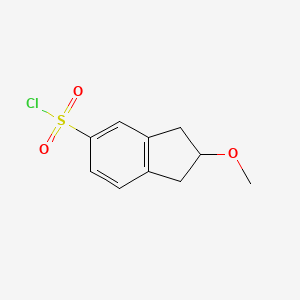
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)